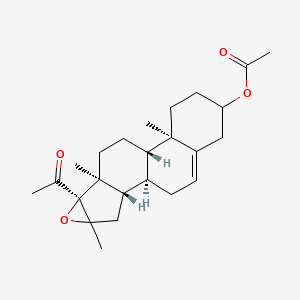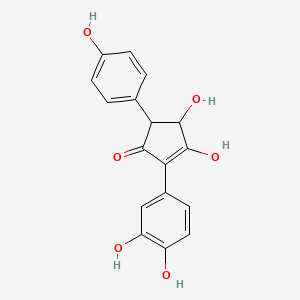
Fluoro-methyl-naphthalen-1-yl-phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro-methyl-naphthalen-1-yl-phenylsilane is an organosilicon compound that features a unique combination of fluorine, methyl, naphthalene, and phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoro-methyl-naphthalen-1-yl-phenylsilane typically involves the use of organosilicon chemistry techniques. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction can be catalyzed by transition metals such as platinum or rhodium.
Another approach involves the use of Grignard reagents, where a fluoro-methyl-naphthalen-1-yl-magnesium halide reacts with a chlorosilane to form the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation or Grignard reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fluoro-methyl-naphthalen-1-yl-phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The fluorine or phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, organolithium reagents, or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Fluoro-methyl-naphthalen-1-yl-phenylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials, such as silicone polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of fluoro-methyl-naphthalen-1-yl-phenylsilane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of fluorine and phenyl groups can enhance the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Fluoro-methyl-naphthalen-1-yl-phenylsilane can be compared with other organosilicon compounds, such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to silicon and are commonly used as protecting groups in organic synthesis.
Phenylsilanes: These compounds have one or more phenyl groups attached to silicon and are used in the synthesis of silicon-based materials.
Fluorosilanes: These compounds contain fluorine atoms attached to silicon and are used in the production of fluorinated materials.
The uniqueness of this compound lies in its combination of fluorine, methyl, naphthalene, and phenyl groups, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Properties
CAS No. |
13132-41-7 |
|---|---|
Molecular Formula |
C17H15FSi |
Molecular Weight |
266.39 |
IUPAC Name |
fluoro-methyl-naphthalen-1-yl-phenylsilane |
InChI |
InChI=1S/C17H15FSi/c1-19(18,15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3/t19-/m0/s1 |
InChI Key |
HTSDNDDBOHHNNG-IBGZPJMESA-N |
SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC3=CC=CC=C32)F |
Synonyms |
(S)-Methylfluoro(1-naphtyl)phenylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



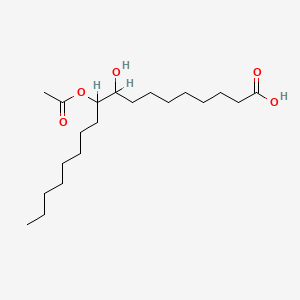
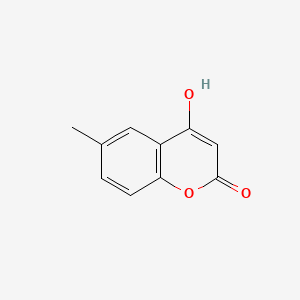
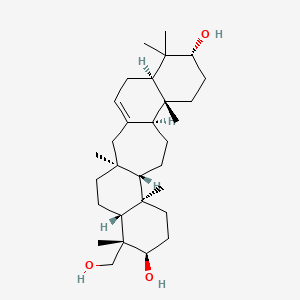
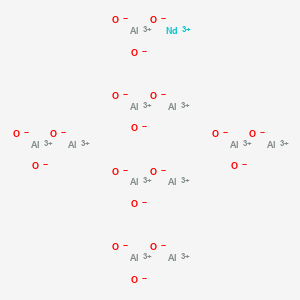
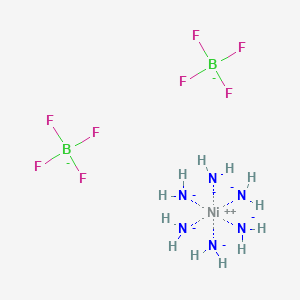
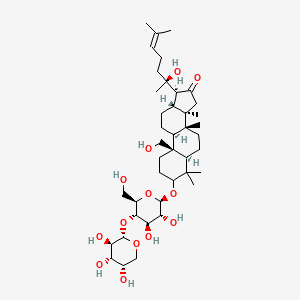
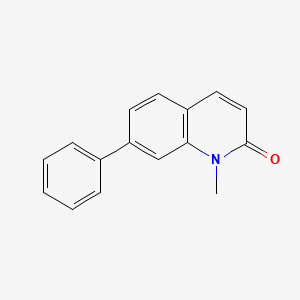
![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)
